2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone
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Overview
Description
2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone is a synthetic organic compound primarily used in scientific research. It is characterized by the presence of a benzyloxy group, a methoxy group, and a pyrrolidinyl group attached to an ethanone backbone. This compound is not intended for human therapeutic use but is valuable for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Methoxylation: The benzyloxy intermediate is then subjected to methoxylation using a methoxy reagent like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like methyl iodide.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a reference compound in pharmacological studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance binding affinity, while the pyrrolidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone
- 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both benzyloxy and methoxy groups provides a balance between hydrophobic and hydrophilic interactions, making it versatile for various research applications.
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-10-9-17(14-20(22)21-11-5-6-12-21)13-19(18)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYJITVRNWIAQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747131 |
Source
|
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206614-03-0 |
Source
|
Record name | 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206614-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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